Protodioscin

Beschreibung

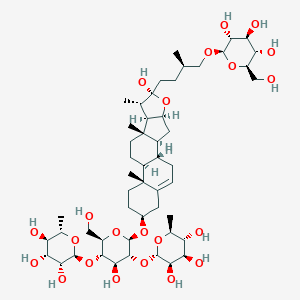

Protodioscin has emerged as a focal point in natural product chemistry, largely due to its intricate structure and diverse biological activities. Its study is emblematic of the broader scientific interest in steroidal saponins (B1172615).

Structure

2D Structure

Eigenschaften

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,4S,6R,7S,8R,9S,12S,13R,16S)-6-hydroxy-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-en-16-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H84O22/c1-20(19-65-45-39(60)38(59)35(56)30(17-52)69-45)9-14-51(64)21(2)32-29(73-51)16-28-26-8-7-24-15-25(10-12-49(24,5)27(26)11-13-50(28,32)6)68-48-44(72-47-41(62)37(58)34(55)23(4)67-47)42(63)43(31(18-53)70-48)71-46-40(61)36(57)33(54)22(3)66-46/h7,20-23,25-48,52-64H,8-19H2,1-6H3/t20-,21+,22+,23+,25+,26-,27+,28+,29+,30-,31-,32+,33+,34+,35-,36-,37-,38+,39-,40-,41-,42+,43-,44-,45-,46+,47+,48-,49+,50+,51-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVTJOONKWUXEFR-UEZXSUPNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(CC3C2(CCC4C3CC=C5C4(CCC(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)C)O)O)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)OC1(CCC(C)COC9C(C(C(C(O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]2[C@H](C[C@@H]3[C@@]2(CC[C@H]4[C@H]3CC=C5[C@@]4(CC[C@@H](C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@@H]([C@H]([C@@H](O7)C)O)O)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)O[C@@]1(CC[C@@H](C)CO[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H84O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1049.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55056-80-9, 90288-44-1 | |

| Record name | Protodioscin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55056-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protodioscin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055056809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Furostanol I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090288441 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (3β,22R,25R)-26-(β-D-Glucopyranosyloxy)-22-hydroxyfurost-5-en-3-yl 6-deoxy-α-L-mannopyranosyl-(1->2)-[6-deoxy-α-L-mannopyranosyl-(1->4)]-β-D-glucopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTODIOSCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D0LC3PH24P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Biodiversity

Furostanol Saponin (B1150181) Biogenesis

Protodioscin is classified as a furostanol saponin, which is a type of steroidal saponin characterized by a five-ring structure with an open sixth ring. spandidos-publications.comnih.gov The biosynthesis of these compounds is genetically linked to sterols and follows the "squalene" hypothesis. amu.edu.az The general pathway involves the creation of a squalene (B77637) molecule, which is then modified through a series of reactions including oxidation, hydroxylation, and glycosylation to form the final saponin. nih.gov Furostanol saponins (B1172615) can be converted into spirostanol (B12661974) saponins through the enzymatic cleavage of a glucose molecule at the C-26 position, leading to the closure of the F-ring. nih.govamu.edu.az

Precursor Compounds and Enzymatic Conversions

The biosynthesis of this compound begins with precursors from primary metabolism. The key steps and compounds are:

Isopentenyl Diphosphate (IPP) Synthesis : The journey starts with the synthesis of IPP, a fundamental building block. This occurs via two primary pathways: the mevalonate (B85504) (MVA) pathway in the cytoplasm and mitochondria, and the 2-C-methyl-d-erythritol-4-phosphate (MEP) pathway in the plastids. researchgate.netmdpi.complos.org The MVA pathway utilizes acetyl-CoA, while the MEP pathway uses pyruvate (B1213749) and glyceraldehyde-3-phosphate. plos.orgnih.gov

Formation of 2,3-Oxidosqualene (B107256) : IPP is converted to 2,3-oxidosqualene. mdpi.com

Cholesterol Synthesis : Through a series of catalytic reactions, 2,3-oxidosqualene is transformed into cholesterol. researchgate.netmdpi.com Cholesterol is a crucial precursor for the synthesis of diosgenin (B1670711), the aglycone of this compound. researchgate.netfrontiersin.orgmdpi.com

Conversion to Diosgenin : Cholesterol undergoes further modifications, catalyzed by enzymes like cytochrome P450s (CYP450s), to form diosgenin. researchgate.netmdpi.com

Glycosylation : The final step involves the attachment of sugar moieties to the diosgenin aglycone, a process known as glycosylation. This is carried out by UDP-glycosyltransferases (UGTs), which transfer sugar groups to the steroidal backbone, ultimately forming this compound. researchgate.net A specific enzyme, furostanol glycoside 26-O-β-glucosidase (F26G), is involved in the conversion of this compound to dioscin (B1662501). researchgate.netnih.gov

Factors Influencing this compound Accumulation in Plants

The concentration of this compound in plants is not static and can be influenced by a variety of intrinsic and extrinsic factors.

Genetic Factors : The genetic makeup of a plant plays a significant role in its capacity to produce this compound. researchgate.net Different species and even cultivars within the same species can exhibit substantial variations in their this compound content. nih.govredalyc.org For example, studies on Asparagus officinalis have identified differentially expressed genes involved in this compound biosynthesis between green and white varieties. nih.govplos.org

Plant Part and Developmental Stage : The concentration of this compound can vary significantly between different parts of the same plant. researchgate.netashs.org For instance, in asparagus, the buds and underground parts tend to have higher concentrations. ashs.org Plant age also affects accumulation; some studies report higher levels in younger, sprouting plants, while others have found increased concentrations in older plants. nih.govusda.gov In Brachiaria species, this compound levels were found to be higher at 28 days of regrowth compared to 14 days. nih.gov

Environmental and Climatic Factors : Environmental conditions can exert a considerable influence on this compound levels. uoguelph.caresearchgate.net Factors such as rainfall, temperature, relative humidity, and light availability can all impact saponin content. nih.govcabidigitallibrary.org For example, a study on Brachiaria species noted that this compound concentration was influenced by the season, with maximum levels observed during the dry season in some cases. nih.gov

Geographical Location and Soil Conditions : The geographical origin of a plant can lead to significant differences in this compound content. nih.gov This is likely due to variations in soil fertility and other site-specific characteristics. nih.govcabidigitallibrary.org For instance, Tribulus terrestris from different geographical regions has shown vastly different this compound concentrations. nih.gov

Biotic and Abiotic Stress : Plants produce secondary metabolites like this compound as a defense mechanism against various stresses. nih.gov Abiotic stresses such as drought and salt stress, as well as biotic stresses from pathogens and herbivores, can influence the accumulation of steroidal saponins. nih.govmdpi.com

Conventional Extraction Techniques

The initial step in isolating this compound from plant material is typically a solid-liquid extraction process designed to efficiently remove the target compound from the plant matrix.

The selection of an appropriate solvent is critical for the effective extraction of this compound. Due to its glycosidic nature, this compound exhibits polarity that dictates the use of polar solvents. Common solvents employed include aqueous solutions of ethanol, methanol, and isopropanol.

Table 1: Solvents Used in the Extraction of this compound and Related Saponins

| Plant Source | Solvent System | Reference |

|---|---|---|

| Tribulus terrestris | 70% Ethanol, 96% Ethanol | nih.gov |

| Tribulus terrestris | Methanol, Ethanol, Isopropanol, Acetonitrile | nih.gov |

| Solanum intrusum | Chloroform-Methanol-Water (73:25:2) | researchgate.net |

| Dioscorea nipponica | 80% Ethanol | nih.gov |

To maximize the extraction efficiency of this compound, several key parameters must be optimized. These include temperature, extraction time, solvent concentration, and the solid-to-liquid ratio.

Studies on the kinetics of this compound extraction from Tribulus terrestris have been conducted at temperatures of 20°C, 30°C, and 40°C, showing that temperature influences the extraction rate. nih.govgoogle.com However, this compound has demonstrated thermal instability under certain conditions. For example, during reflux extraction, thermal degradation of this compound was observed after 90 minutes at 92°C, suggesting that prolonged exposure to high temperatures should be avoided. nih.gov

The concentration of the organic solvent in an aqueous solution is another critical factor. For ultrasound-assisted extraction (UAE) from T. terrestris, various concentrations of isopropanol (30%, 40%, 50%, 60%, 80%, 100%) were tested to find the optimal ratio. nih.govmdpi.com Similarly, the solid-to-liquid ratio and extraction time are adjusted to ensure the complete extraction of the target compound. nih.gov Non-conventional methods like UAE have been shown to provide extraction yields approximately 1.2 times better than conventional reflux extraction under optimized conditions. nih.gov

Table 2: Optimization of Extraction Parameters for this compound from Tribulus terrestris

| Extraction Method | Parameter Optimized | Range/Values Tested | Optimal Condition/Finding | Reference |

|---|---|---|---|---|

| Conventional Extraction | Temperature | 20°C, 30°C, 40°C | Temperature affects extraction kinetics | nih.gov |

| Solvent Concentration | 70% and 96% Ethanol | Amounts extracted were approximately equal over time | nih.gov | |

| Reflux Extraction (RE) | Extraction Time | 15, 30, 45, 60, 90, 120 min | Thermal decomposition observed after 90 min at 92°C | nih.gov |

| Ultrasound-Assisted Extraction (UAE) | Organic Solvent | MeOH, EtOH, iPrOH, MeCN | Isopropanol showed good recovery | nih.gov |

| Solvent Concentration | 30, 40, 50, 60, 80, 100% iPrOH | Optimized concentrations improve yield | nih.gov |

Advanced Separation Technologies

Following initial extraction, the crude extract contains a complex mixture of compounds. Advanced separation technologies are required to isolate this compound to a high purity.

Column chromatography is a cornerstone of this compound purification. A widely used and effective method involves macroporous or macroreticular adsorption resins. nih.gov These resins separate compounds based on polarity and molecular size. Resins such as HP-20, D101, NKA-9, and AB-8 have been successfully employed for the separation and enrichment of saponins, including this compound. nih.govnih.govglobalresearchonline.nete3s-conferences.org

The typical process involves passing the aqueous crude extract through the resin column. Less polar impurities are adsorbed, while highly polar compounds like sugars are washed away with water. The adsorbed saponins, including this compound, are then eluted with an ethanol-water solution, typically ranging from 70% to 95% ethanol. nih.govcore.ac.uk This step significantly increases the concentration of total saponins in the extract. e3s-conferences.org

Following the macroporous resin step, silica gel column chromatography is often used for further purification. google.comnih.gov A solvent system, such as a mixture of chloroform, methanol, and water (e.g., in a 7:3:1 ratio), is used to elute the compounds from the silica gel column, allowing for the separation of this compound from other closely related saponins. researchgate.netnih.gov

Table 3: Column Chromatography Techniques for this compound Purification

| Chromatographic Method | Resin/Stationary Phase | Elution Solvents/System | Result | Reference |

|---|---|---|---|---|

| Macroporous Resin | HP-20 | Water wash, followed by 70% ethanol elution | Initial purification and enrichment | nih.gov |

| Macroporous Resin | D301 | Ethanol desorption | Purity of 40%-50% achieved | globalresearchonline.net |

| Macroporous Resin | AB-8 | Water wash, followed by ethanol elution | Saponin content increased from 5.20% to 51.93% | e3s-conferences.org |

| Silica Gel Column | Silica Gel | Chloroform:Methanol:Water (7:3:1) | Purity of over 65% achieved | nih.gov |

High-Speed Counter-Current Chromatography (HSCCC) is an advanced liquid-liquid partition chromatography technique that eliminates the use of a solid support matrix, thereby avoiding the irreversible adsorption of the sample. nih.gov This method has proven effective for separating steroidal saponins with similar structures.

In HSCCC, a two-phase solvent system is selected to provide an optimal partition coefficient (K) for the target compounds. For the separation of furostanol saponins (the class to which this compound belongs) from Dioscorea villosa, a reversed-phase HSCCC method was employed using an n-hexane:n-butanol:water (3:7:10 v/v/v) system. researchgate.netnih.gov In another study on steroid saponins from Dioscorea zingiberensis, a solvent system of ethyl acetate (B1210297):n-butanol:methanol:water (4:1:2:4 v/v) was successfully used. nih.gov The crude or semi-purified extract is dissolved in a portion of the solvent system and injected into the coiled column. The separation is achieved as the mobile phase flows through the stationary phase, partitioning the compounds based on their affinity for each phase. HSCCC can yield several highly pure saponins in a single run. nih.govnih.gov

Preparative High-Performance Liquid Chromatography (prep-HPLC) is a high-resolution technique used in the final stages of purification to obtain this compound with very high purity. google.comnih.gov It is often used to separate compounds from fractions that have already been purified by other methods, such as macroporous resin chromatography or HSCCC. nih.gov

Reversed-phase columns, most commonly C18, are typically used for the separation of saponins. The mobile phase usually consists of a gradient mixture of acetonitrile and water or methanol and water. researchgate.netnih.gov By carefully controlling the gradient elution, flow rate, and column temperature, baseline separation of this compound from other structurally similar saponins like dioscin can be achieved. The separated compounds are monitored using a detector, such as a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD), the latter being particularly useful for saponins which lack a strong UV chromophore. nih.gov

Table 4: Preparative Chromatographic Conditions for this compound and Related Saponins

| Method | Column Type | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Prep-HPLC | YMC C18 | Methanol-0.1% aqueous acetic acid (isocratic) | UV | nih.gov |

| HPLC | Purospher® RP-18e | Acetonitrile-Water (gradient) | DAD (at 200 nm) | |

| HPLC | C18 | Acetonitrile-0.1% phosphoric acid (gradient) | UV (at 203 nm) | |

| MPLC | RP-18 Si gel | Methanol-Water (7:3) | Not specified | researchgate.net |

Total Synthesis Approaches of this compound and Analogues

The total synthesis of this compound and its analogues is a complex undertaking that involves the strategic assembly of the furostanol aglycone and the attachment of specific sugar moieties. A convergent approach is often employed, where the aglycone and the oligosaccharide chains are synthesized separately before being coupled. acs.org

Glycosylation Strategies in Steroidal Saponin Synthesis

Glycosylation is a critical step in the synthesis of steroidal saponins like this compound, as the nature and linkage of the sugar chains significantly influence their biological activity. mdpi.comnih.gov The synthesis of the chacotriose unit, a key trisaccharide in this compound, and its subsequent attachment to the aglycone are major hurdles. oup.com

Strategies often involve the use of glycosyl donors with protecting groups to control the stereochemistry of the glycosidic bonds. researchgate.net For instance, the use of a perbenzoylated glucosyl trichloroacetimidate (B1259523) as a glycosyl donor ensures the desired β-linkage due to the neighboring group participation of the benzoyl group. oup.com Another approach utilizes partially protected glycosyl donors, which has proven effective for synthesizing natural saponins with branched oligosaccharides. acs.org The development of efficient methods for incorporating the 26-O-β-D-glucopyranosyl unit is also a key feature of successful furostanol saponin synthesis. researchgate.net

The choice of glycosylation method and the protecting group strategy are crucial for both the yield and the stereochemical outcome of the reaction. researchgate.net For example, in one synthesis of methyl this compound, a chacotriosyl thioglycoside was used as the glycosyl donor. oup.com

Synthesis of Furostanol Aglycone Moieties

The furostanol aglycone is the steroidal core of this compound. Its synthesis typically starts from readily available steroidal precursors like diosgenin. acs.orgresearchgate.net A key transformation is the oxidative opening of the E and F rings of the spirostanol skeleton of diosgenin to form the characteristic furostanol structure. researchgate.net

Semi-Synthesis and Analogue Derivatization

Semi-synthesis, starting from naturally occurring saponins or their aglycones, provides a practical route to produce this compound analogues for structure-activity relationship (SAR) studies. mdpi.com This approach allows for the targeted modification of the molecule to enhance its biological properties.

Structural Modification for Bioactivity Enhancement

Modifications to the this compound structure, including the aglycone and the sugar moieties, can lead to derivatives with improved bioactivity. For instance, the introduction of hydroxyl groups through bioconversion processes can increase the antioxidant activity of the resulting compounds. mdpi.com The glycosylation pattern itself is a key determinant of bioactivity, and altering the sugar chains can significantly impact the pharmacological profile. mdpi.com

One strategy involves the synthesis of derivatives with modified side chains. For example, diosgenin has been used as a starting material to synthesize various derivatives, including those with amino acid conjugations, to enhance properties like neuroprotection. nih.govresearchgate.net Another approach focuses on creating derivatives with increased water solubility to improve bioavailability and antitumor activity. nih.gov

Design and Synthesis of Novel this compound Derivatives

The design of novel this compound derivatives is often guided by the desire to improve specific biological activities, such as antitumor or neuroprotective effects. mdpi.comnih.gov For example, novel tetramethylpyrazine-rhein derivatives and ligustrazine derivatives have been synthesized and evaluated for their anti-tumor properties. nih.gov

The synthesis of these new derivatives often involves coupling the steroidal core with various functional groups. In one study, eighteen diosgenin-amino acid derivatives were synthesized, with eight being novel compounds. nih.govresearchgate.net These syntheses typically involve esterification reactions to link the amino acid to the C-3 hydroxyl group of diosgenin, followed by deprotection steps. nih.gov The development of dual-function derivatives, such as those with both neuroprotective and angiogenic properties, is an area of active research. nih.gov

Spectroscopic and Chromatographic Elucidation Techniques for Synthetic Products

The unambiguous structural confirmation of synthetic this compound and its analogues is essential and is achieved through a combination of modern analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a fundamental tool for the purification and analysis of synthetic products. researchgate.netnih.govavantipublishers.com HPLC methods, often coupled with detectors like Diode-Array Detectors (DAD) or Evaporative Light Scattering Detectors (ELSD), are used for quality control and to determine the purity of the synthesized compounds. researchgate.netnih.gov The positive identification of this compound in a sample is typically confirmed by comparing the retention time and UV spectrum of the analyte with that of a known standard. researchgate.netavantipublishers.com

Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS) and tandem MS (MS/MS), is indispensable for determining the molecular weight and elemental composition of the synthesized molecules. researchgate.netnih.govmdpi.com Electrospray ionization (ESI) is a commonly used soft ionization technique for analyzing steroidal saponins. acs.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, including 1H NMR, 13C NMR, and various 2D NMR techniques like COSY and HMBC, provides detailed information about the connectivity of atoms and the stereochemistry of the molecule. researchgate.netnih.govmdpi.com The chemical shifts and coupling constants of the protons and carbons in the NMR spectra are used to elucidate the precise structure of the aglycone and the sequence and linkage of the sugar units. mdpi.comasianpubs.org For example, the chemical shift of the C-22 hemiketal carbon is a characteristic feature of the furostanol skeleton. mdpi.com

The combination of these techniques allows for the comprehensive characterization of synthetic this compound and its derivatives, ensuring their structural integrity and purity. acs.orgmdpi.com

Natural Occurrence and Biosynthesis

Protodioscin is a product of complex metabolic pathways within specific plant species.

Pharmacological and Biological Activities in Preclinical Research

The therapeutic potential of protodioscin has been explored through numerous preclinical studies, which have shed light on its mechanisms of action and biological effects.

Structure Activity Relationship Sar Studies

Influence of Aglycone Structure on Biological Activity

The aglycone, or non-sugar portion of protodioscin, forms the steroidal backbone of the molecule and plays a pivotal role in its biological activity. Modifications to this structure can significantly impact its efficacy. Key structural features of the aglycone that influence bioactivity include the furostanol skeleton versus the spirostanol (B12661974) skeleton, the presence of a double bond at the C-5 position, and the stereochemistry at the C-25 position.

This compound is a furostanol saponin (B1150181), characterized by an open F-ring. mdpi.com It can be converted to the corresponding spirostanol saponin, dioscin (B1662501), through the cleavage of the glucose unit at the C-26 hydroxyl group, which leads to the formation of a spiro-ketal structure. kobe-u.ac.jpresearchgate.net Comparative studies have shown that this structural difference between furostanol and spirostanol saponins (B1172615) can lead to varied cytotoxic activities. For instance, some studies suggest that spirostanol saponins like dioscin exhibit more potent cytotoxicity against certain cancer cell lines compared to their furostanol counterparts like this compound. researchgate.net However, other research indicates that furostanol saponins themselves, including this compound and its derivatives, possess significant cytotoxic potential against a broad spectrum of cancer cell lines. thieme-connect.comuj.edu.pl

The presence of a double bond between C-5 and C-6 in the aglycone is another critical determinant of bioactivity. researchgate.net Studies on various steroidal saponins have indicated that this unsaturation is often associated with enhanced cytotoxic effects. researchgate.net For example, saponins with a C-5/C-6 double bond and no hydroxyl group on the aglycone have been shown to exhibit significant cytotoxicity. researchgate.net

The stereochemistry at the C-25 position of the aglycone also modulates biological activity. This compound exists as 25(R) and 25(S) isomers, and research has shown that this stereochemical difference can influence their pharmacological effects. researchgate.net For example, the ratio of these isomers has been observed to change during cell culture, suggesting a potential difference in their biological processing or stability. researchgate.net

| Compound | Aglycone Type | Key Structural Feature | Biological Activity (Example) | IC50/GI50 (µM) | Cell Line (Example) | Reference |

|---|---|---|---|---|---|---|

| This compound | Furostanol | (25R)-Furost-5-ene-3β,22α,26-triol | Cytotoxicity | < 2.0 - 7.0 | Various cancer cell lines (Leukemia, NSCLC, Colon, etc.) | thieme-connect.com |

| Dioscin | Spirostanol | (25R)-Spirost-5-ene-3β-ol | Cytotoxicity | 0.42 | A549 (Lung carcinoma) | acgpubs.org |

| Methyl this compound | Furostanol | 26-O-methylated this compound | Cytotoxicity | < 2.0 | HCT-15 (Colon), MDA-MB-435 (Breast) | nih.gov |

| Aglycone without C5-C6 double bond | Saturated Furostanol | Single bond between C5 and C6 | Altered lipid profile improvement | N/A | In vivo (rats) | researchgate.net |

Role of Glycosidic Moieties in Bioactivity Modulation

The glycosidic moieties, or sugar chains, attached to the aglycone are not merely for increasing solubility; they are critical modulators of this compound's biological activity. The type, sequence, and linkage positions of these sugars can dramatically alter the compound's potency and even its mechanism of action. nih.gov

Impact of Saccharide Type and Sequence

This compound typically possesses a trisaccharide chain at the C-3 position, commonly consisting of two rhamnose units and one glucose unit, and a single glucose unit at the C-26 position. ebi.ac.uk SAR studies have revealed that both the number and the type of sugar residues are crucial for cytotoxicity. Some studies have suggested that a smaller number of sugar units may lead to increased cytotoxic activity. For instance, pentasaccharide or hexasaccharide analogues of diosgenyl saponins were found to be less active than their corresponding disaccharide analogues. researchgate.net

The type of monosaccharide also plays a significant role. The substitution of the terminal rhamnose in dioscin analogues with other sugars such as D-glucose, D-galactose, or D-xylose has been shown to affect cytotoxic activity, indicating that the nature of the terminal sugar is important for the biological effect. acgpubs.org

Effect of Glycosidic Linkage Positions

The positions at which the sugar units are linked to each other and to the aglycone are also critical for bioactivity. The trisaccharide chain at C-3 of this compound features a branched structure with a rhamnose linked at the C-2 position of the central glucose and another rhamnose at the C-4 position. Altering these linkage positions can significantly impact the molecule's three-dimensional conformation and, consequently, its interaction with biological targets. Studies on other saponins have shown that a change in the glycosidic linkage from a 1→2 to a 1→4 position can dramatically reduce cytotoxic activity. acgpubs.org

| Compound/Analogue | Modification in Glycosidic Moiety | Biological Activity (Example) | Finding | Reference |

|---|---|---|---|---|

| Diosgenyl Saponin Analogues | Pentasaccharide or hexasaccharide chains | Cytotoxicity | Less active than corresponding disaccharide analogues. | researchgate.net |

| Dioscin Analogues | Replacement of terminal rhamnose with other sugars | Cytotoxicity | Activity is sensitive to the type of terminal monosaccharide. | acgpubs.org |

| Diosgenyl α-L-rhamnopyranosyl-(1→2)-β-D-glucopyranoside vs. (1→4) analogue | Change in glycosidic linkage position | Cytotoxicity | The (1→2) linked derivative is cytotoxic, while the (1→4) linked analogue is not. | acgpubs.org |

| This compound | Cleavage of C-26 glucose | Conversion to Spirostanol | Leads to the formation of dioscin with altered bioactivity. | kobe-u.ac.jpresearchgate.net |

Stereochemical Considerations and Functional Group Contributions

The three-dimensional arrangement of atoms and functional groups in this compound is fundamental to its biological activity. Stereochemistry plays a crucial role in the interaction of the molecule with its biological targets, which are often chiral themselves. scholarsresearchlibrary.com

As mentioned earlier, the stereochemistry at C-25 (R or S) in the aglycone influences the biological properties of this compound isomers. researchgate.net Furthermore, the stereochemistry of the glycosidic linkages (α or β) is critical. For instance, the β-configuration is typically essential for the enzymatic cleavage of the C-26 glucose, which triggers the conversion to the spirostanol form. kobe-u.ac.jp

Specific functional groups on the this compound molecule also make significant contributions to its bioactivity. The hydroxyl group at the C-3 position serves as the attachment point for the main sugar chain, and modifications to this group can alter the entire molecule's properties. The hydroxyl group at C-22 is part of the furostanol ring system. The C-26 hydroxyl group, which is glycosylated in this compound, is a key functional group; its de-glycosylation is a critical step in the formation of the more rigid spirostanol structure. The presence and position of hydroxyl groups can influence the molecule's ability to form hydrogen bonds with receptor sites, thereby affecting its binding affinity and biological response. researchgate.net

Preclinical Pharmacological Activities and Molecular Mechanisms

Mechanistic Studies of Antineoplastic Effects

Protodioscin and its derivatives have been shown to trigger programmed cell death in various cancer cell lines, primarily through the activation of apoptosis and the modulation of autophagy-related processes like mitophagy.

This compound is a potent inducer of apoptosis, a form of programmed cell death crucial for eliminating malignant cells. Its pro-apoptotic effects are mediated through the activation of the caspase cascade, a family of cysteine proteases that execute the apoptotic process. Research has shown that this compound treatment leads to the activation of both initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3. researchgate.netnih.gov

The activation of caspase-9 points to the involvement of the intrinsic or mitochondrial pathway of apoptosis. This is further substantiated by findings that show this compound modulates the expression of the Bcl-2 family of proteins. Specifically, it downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax. researchgate.netcnu.edu.tw This shift in the Bax/Bcl-2 ratio increases mitochondrial outer membrane permeability, leading to the release of cytochrome c into the cytosol, which in turn activates caspase-9 and the subsequent caspase cascade. cnu.edu.twnih.gov

Furthermore, the activation of caspase-8 suggests that this compound can also trigger the extrinsic or death receptor-mediated pathway of apoptosis. researchgate.net The cleavage and activation of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3, is another key indicator of apoptosis observed in this compound-treated cancer cells. nih.govmdpi.com A derivative, methyl this compound (MPD), has also been shown to induce apoptosis through similar mechanisms, involving the activation of caspase-3 and regulation of Bcl-2 family proteins in lung cancer and leukemia cells. cnu.edu.twsci-hub.senih.gov

| Protein | Family/Function | Effect of this compound Treatment | Cancer Cell Line Examples | Source |

|---|---|---|---|---|

| Caspase-3 | Executioner Caspase | Activation/Cleavage | Cervical, Osteosarcoma, Lung | researchgate.netcnu.edu.twmdpi.com |

| Caspase-8 | Initiator Caspase | Activation/Cleavage | Cervical | researchgate.net |

| Caspase-9 | Initiator Caspase | Activation/Cleavage | Cervical, Osteosarcoma | researchgate.netmdpi.com |

| Bcl-2 | Anti-apoptotic | Downregulation | Cervical, Lung, Leukemia | researchgate.netcnu.edu.twsci-hub.se |

| Bax | Pro-apoptotic | Upregulation | Cervical, Lung, Leukemia | researchgate.netcnu.edu.twsci-hub.se |

| PARP | DNA Repair/Apoptosis Substrate | Cleavage | Osteosarcoma | mdpi.com |

Beyond classical apoptosis, this compound influences other forms of programmed cell death, including mitophagy, a selective form of autophagy that targets damaged mitochondria for degradation. In human osteosarcoma cells, this compound has been found to induce mitophagy through the upregulation of mitophagy-related proteins NIX (also known as BNIP3L) and LC3B. nih.govmdpi.comresearchgate.net

This compound exerts its antineoplastic effects by interfering with the cancer cell cycle, a tightly regulated process that governs cell proliferation. Multiple studies have demonstrated that this compound and its derivative, methyl this compound, can induce cell cycle arrest at the G2/M checkpoint in various cancer cell lines, including bladder, liver, and lung cancer. researchgate.netnih.govphcog.com

The G2/M transition is a critical point in the cell cycle, controlled by the activity of the Cyclin B1/CDK1 (cyclin-dependent kinase 1) complex. nih.gov Research indicates that this compound treatment leads to a decrease in the protein levels of Cyclin B1. sci-hub.senih.gov The downregulation of Cyclin B1 prevents the formation and activation of the Cyclin B1/CDK1 complex, which is essential for entry into mitosis. Consequently, cells are arrested in the G2 phase and are unable to proceed into the M (mitosis) phase, ultimately inhibiting their proliferation. sci-hub.senih.gov This G2/M arrest can subsequently lead to the induction of apoptosis, linking the two anticancer mechanisms. nih.govphcog.com

| Protein | Function | Effect of this compound Treatment | Cancer Cell Line Examples | Source |

|---|---|---|---|---|

| Cyclin B1 | Regulatory subunit of CDK1, promotes M-phase entry | Downregulation | HepG2 (Liver), K562 (Leukemia) | sci-hub.senih.gov |

| CDK1 (Cdc2) | Catalytic subunit, key driver of G2/M transition | No significant change in total level, but activity is reduced | K562 (Leukemia) | sci-hub.se |

A critical aspect of cancer mortality is metastasis, the process by which cancer cells spread from the primary tumor to distant organs. This process involves the migration and invasion of malignant cells. Preclinical studies have shown that this compound can inhibit these processes in various cancer models, such as bladder and breast cancer. researchgate.netnih.gov

The mechanism underlying this inhibition often involves the modulation of the epithelial-mesenchymal transition (EMT). EMT is a process where epithelial cells lose their cell-cell adhesion and polarity to acquire a migratory and invasive mesenchymal phenotype. A key hallmark of EMT is the downregulation of the epithelial marker E-cadherin and the upregulation of mesenchymal markers like N-cadherin and Vimentin. spandidos-publications.com this compound has been shown to reverse these changes, increasing the expression of E-cadherin while decreasing the expression of N-cadherin and Vimentin in bladder cancer cells. researchgate.netcnu.edu.tw By inhibiting EMT, this compound helps to maintain the epithelial phenotype of cancer cells, thereby reducing their migratory and invasive capabilities. researchgate.netcnu.edu.tw

The anticancer activities of this compound are underpinned by its ability to modulate several key intracellular signaling pathways that are often dysregulated in cancer.

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including the JNK (c-Jun N-terminal kinases) and p38 MAPK subfamilies, is critically involved in cellular responses to stress, apoptosis, and inflammation. This compound has been found to activate the JNK and p38 signaling pathways in bladder and cervical cancer cells. researchgate.netmdpi.com This activation is linked to the induction of endoplasmic reticulum (ER) stress-dependent apoptosis. frontiersin.org The derivative methyl this compound also activates p38 MAPK and JNK pathways in oral cancer cells. nih.gov In osteosarcoma, the p38MAPK pathway is involved in this compound-induced mitophagy via the NIX/LC3 axis. mdpi.comresearchgate.net

PI3K/Akt/mTOR Pathway: The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a major signaling cascade that promotes cell survival, growth, and proliferation and is frequently hyperactivated in cancer. mdpi.commdpi.com this compound has been shown to regulate this pathway in bladder cancer cells. researchgate.netmdpi.com By modulating the PI3K/Akt/mTOR pathway, this compound can suppress the pro-survival signals that are essential for tumor growth.

Modulation of Key Intracellular Signaling Pathways

Mitogen-Activated Protein Kinase (MAPK) Pathway Regulation (JNK, p38, ERK)

This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in regulating cellular processes like inflammation, cell differentiation, proliferation, and apoptosis. thermofisher.com The MAPK family includes three main kinases: c-Jun N-terminal kinases (JNK), p38 kinases, and extracellular signal-regulated kinases (ERK). thermofisher.com

In human cervical cancer cells, this compound induces apoptosis by activating the JNK and p38 pathways. karger.com Treatment with this compound significantly increased the phosphorylation of JNK and p38, while ERK activation was not altered. karger.com The pro-apoptotic effects of this compound were nullified when co-administered with a JNK inhibitor (SP600125) or a p38 inhibitor (SB203580), confirming the critical role of these kinases in its mechanism of action. karger.com Similarly, in bladder cancer cells, this compound was found to increase the phosphorylation of JNK and p38, leading to inhibited cell growth and migration, and induced apoptosis. cnu.edu.tw In contrast, it decreased the phosphorylation of ERK in the 5637 bladder cancer cell line. cnu.edu.tw

A derivative, methyl this compound (MPD), also demonstrated MAPK pathway modulation in prostate cancer cells. jst.go.jpnih.gov MPD treatment led to a reduction in the phosphorylated form of ERK (P-ERK). jst.go.jpnih.gov This reduction in the MAPK signaling pathway is associated with the suppression of proliferation, migration, and invasion, and the induction of apoptosis in prostate cancer cells. jst.go.jpnih.gov

| Cell Line | Compound | Effect on JNK | Effect on p38 | Effect on ERK | Reference |

|---|---|---|---|---|---|

| Human Cervical Cancer (HeLa, C33A) | This compound | Activation/Phosphorylation Increased | Activation/Phosphorylation Increased | No Alteration | karger.com |

| Bladder Cancer (5637, T24) | This compound | Phosphorylation Increased | Phosphorylation Increased | Phosphorylation Decreased (5637) | cnu.edu.tw |

| Prostate Cancer (DU145) | Methyl this compound (MPD) | Not Specified | Not Specified | Phosphorylation (P-ERK) Reduced | jst.go.jpnih.gov |

Phosphoinositide 3-Kinase (PI3K)/Protein Kinase B (AKT)/Mammalian Target of Rapamycin (mTOR) Pathway Interactions

The PI3K/AKT/mTOR pathway is a central signaling cascade that governs cell survival, growth, proliferation, and metabolism. nih.govoncotarget.com Dysregulation of this pathway is a frequent event in human cancers. nih.govfrontiersin.org

Studies in bladder cancer cells have revealed that this compound regulates genes associated with the PI3K/AKT/mTOR signaling pathway. cnu.edu.twresearchgate.net RNA sequencing analysis indicated that this compound's anti-cancer effects, including inhibition of cell growth and migration, are partly mediated through the modulation of this pathway. cnu.edu.twresearchgate.net A related compound, methyl this compound (MPD), was shown to inhibit the Akt1/c-Myc axis in pancreatic cancer, which in turn decreased aerobic glycolysis. semanticscholar.org

Reactive Oxygen Species (ROS) Generation and Associated Signaling

This compound has been observed to induce the generation of reactive oxygen species (ROS), which are chemically reactive molecules containing oxygen. karger.comresearchgate.netplos.org While ROS can promote tumorigenesis at low levels, high levels can induce cell death, making ROS induction a potential anti-cancer strategy. karger.comresearchgate.net

In human cervical cancer cells, this compound treatment led to an increase in intracellular ROS. karger.com This ROS generation was shown to be a critical upstream event for endoplasmic reticulum (ER) stress and apoptosis. karger.com The use of a ROS inhibitor, N-acetylcysteine (NAC), significantly diminished the ER stress and apoptosis induced by this compound. karger.com

Similarly, in breast cancer cell lines (MCF-7 and MDA-MB-468), both this compound and the related compound dioscin (B1662501) were found to increase the generation of ROS, as indicated by higher levels of hydrogen peroxide (H2O2) and malondialdehyde (MDA). researchgate.netplos.org This increase in oxidative stress is suggested to be a key mechanism behind their anti-tumor activity. plos.org

| Cell Line | Effect | Key Findings | Reference |

|---|---|---|---|

| Human Cervical Cancer (HeLa, C33A) | Increased ROS Generation | ROS generation mediates ER stress and apoptosis. Inhibition of ROS reduces these effects. | karger.com |

| Breast Cancer (MCF-7, MDA-MB-468) | Increased ROS Generation (H2O2, MDA) | Increased oxidative stress contributes to the in vitro anti-tumor activity. | researchgate.netplos.org |

Endoplasmic Reticulum (ER) Stress Pathways

The endoplasmic reticulum (ER) is a key organelle involved in protein folding and synthesis. nih.govdovepress.com The accumulation of unfolded or misfolded proteins in the ER leads to a state known as ER stress, which can trigger cell death. nih.govdovepress.commdpi.com

This compound has been identified as an inducer of ER stress in cancer cells. karger.comnih.gov In human cervical cancer cells, this compound treatment led to the upregulation of several ER stress markers, including GRP78, phosphorylated eIF-2α, ATF4, and CHOP. karger.comnih.gov This induction of ER stress is a critical component of its apoptotic mechanism. karger.com The process is mediated by the generation of ROS and the activation of the JNK and p38 MAPK pathways. karger.com The inhibition of JNK or p38 was found to abolish the ER stress effects caused by this compound. karger.com Furthermore, silencing of GRP78 or CHOP with siRNA effectively inhibited this compound-induced apoptosis, confirming the dependency on the ER stress pathway. karger.com

The ER stress response involves three primary sensors: PERK, IRE1, and ATF6. mdpi.com this compound appears to act, at least in part, through the PERK/eIF-2α/ATF4/CHOP axis. karger.com

Lipid Metabolism Modulation (e.g., Cholesterol Concentration and FOXO1 Induction)

This compound and its derivatives have been shown to modulate lipid metabolism. Methyl this compound (MPD) was found to decrease cholesterol concentration in prostate cancer cells. jst.go.jpnih.gov This reduction in cholesterol disrupts lipid rafts, which are specialized membrane microdomains involved in signal transduction. jst.go.jpnih.gov The disruption of these rafts contributes to the inhibition of the MAPK signaling pathway. jst.go.jpnih.gov

Furthermore, MPD was found to induce the expression of Forkhead box O1 (FOXO1). jst.go.jpnih.gov FOXO1 is a tumor suppressor and a key regulator of cholesterol metabolism. jst.go.jp It negatively regulates the transcription of SREBP1 and SREBP2, which are master regulators of lipid synthesis. jst.go.jp The induction of FOXO1 by MPD is proposed as a direct mechanism for its anti-prostate cancer activity by reducing cholesterol levels and subsequently suppressing oncogenic signaling pathways. jst.go.jpnih.gov

Modulation of Epithelial-Mesenchymal Transition (EMT) Pathways

Epithelial-mesenchymal transition (EMT) is a cellular process where epithelial cells lose their characteristics and acquire a mesenchymal phenotype, leading to increased motility and invasiveness. nih.govmdpi.comdovepress.comnih.gov This process is critical in cancer progression and metastasis. nih.govdovepress.com

In bladder cancer cells, this compound has been shown to inhibit EMT. cnu.edu.twresearchgate.net This was evidenced by an increased protein expression of the epithelial marker E-cadherin and a decreased expression of the mesenchymal markers N-cadherin and vimentin. cnu.edu.twresearchgate.net The inhibition of EMT contributes to the observed suppression of cell migration and invasion in these cancer cells. cnu.edu.twresearchgate.net

Impact on Oncogene Expression and Glycolysis (e.g., c-Myc)

The oncogene c-Myc is a master regulatory transcription factor that plays a central role in cell proliferation, growth, and metabolism. nih.gov It drives the metabolic reprogramming of cancer cells, including the phenomenon of aerobic glycolysis, also known as the Warburg effect. nih.govfrontiersin.org

Methyl this compound (MPD) has been demonstrated to decrease the protein levels of c-Myc in pancreatic cancer cells. semanticscholar.org This reduction in c-Myc expression leads to a subsequent decrease in glycolysis. semanticscholar.org In vivo studies confirmed these findings, showing that MPD inhibited 18FDG uptake in tumors, indicating reduced glucose metabolism. semanticscholar.org The mechanism is suggested to involve the inhibition of the Akt1/c-Myc axis. semanticscholar.org By targeting c-Myc, MPD disrupts the metabolic adaptations that are crucial for pancreatic cancer cell proliferation and survival. semanticscholar.org

Mechanistic Studies of Neuroprotective Effects

This compound exhibits significant neuroprotective properties through a variety of molecular mechanisms. These include the modulation of inflammatory pathways, inhibition of programmed cell death (apoptosis), enhancement of the body's natural antioxidant systems, and interaction with the cholinergic system. These actions collectively contribute to its potential to protect nerve cells from damage and degeneration.

Anti-inflammatory Pathways in Neural Contexts (e.g., NF-κB Inactivation)

This compound has demonstrated the ability to suppress neuroinflammatory processes, primarily by inactivating the Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov In a rat model of cerebral ischemia-reperfusion injury, pretreatment with this compound led to a significant upregulation of NF-κB and IκBα protein expressions in the cytoplasm of the injured brain tissue, while the expression of NF-κB in the nucleus was downregulated. nih.gov This suggests that this compound inhibits the translocation of NF-κB from the cytoplasm to the nucleus, a critical step in the activation of inflammatory gene transcription. By preventing this translocation, this compound effectively curbs the inflammatory cascade that contributes to neuronal damage following ischemic events. nih.govnih.gov The inactivation of the NF-κB pathway is a key mechanism behind this compound's anti-inflammatory and subsequent neuroprotective effects. nih.gov

Anti-apoptotic Mechanisms in Neural Cells (e.g., Bax/Bcl-2 Ratio)

A crucial aspect of this compound's neuroprotective activity is its ability to inhibit apoptosis, or programmed cell death, in neural cells. This is achieved by modulating the expression of key proteins in the Bcl-2 family, which are central regulators of apoptosis. nih.govresearchgate.netspandidos-publications.com Specifically, this compound has been shown to decrease the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. nih.govnih.gov

Antioxidant System Modulation (e.g., Nrf2 Pathway Activation)

This compound enhances the cellular defense against oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. nih.govnih.gov Nrf2 is a master regulator of the antioxidant response, and its activation leads to the expression of numerous antioxidant and cytoprotective genes. mdpi.commdpi.com

In a model of oxygen-glucose deprivation/reperfusion (OGD/R) injury in PC12 cells, this compound treatment was found to protect the cells by activating the PI3K/Akt/Nrf2 pathway. nih.gov This activation resulted in the increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1) and superoxide (B77818) dismutase (SOD). nih.gov this compound was shown to promote the nuclear translocation of Nrf2, which is essential for its transcriptional activity. nih.govnih.gov The modulation of this pathway underscores the role of this compound in bolstering the endogenous antioxidant capacity of neural cells to combat oxidative damage. nih.gov

Cholinergic System Interactions (e.g., Acetylcholinesterase Inhibition)

Acetylcholinesterase (AChE) is an enzyme that breaks down the neurotransmitter acetylcholine (B1216132), playing a critical role in cholinergic neurotransmission. youtube.comnih.govnih.gov Inhibitors of AChE increase the levels of acetylcholine in the synaptic cleft, which can have therapeutic benefits in conditions characterized by cholinergic deficits. nih.govdrugbank.com While direct and extensive studies on this compound's interaction with the cholinergic system are still emerging, its potential to modulate this system represents a plausible avenue for its neuroprotective effects. The inhibition of acetylcholinesterase is a key mechanism of action for several drugs used to treat neurodegenerative diseases like Alzheimer's disease. youtube.comnih.gov

Mechanistic Studies of Immunomodulatory Effects

Beyond its direct neuroprotective actions, this compound also exhibits immunomodulatory properties that can influence the neuroinflammatory environment.

Cytokine Production Modulation (e.g., TNF-α, IL-1β, IL-6)

This compound has been shown to significantly suppress the production of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). nih.govnih.gov In a rat model of cerebral ischemia-reperfusion, administration of this compound markedly reduced the serum concentrations of these cytokines. nih.govnih.gov The overproduction of pro-inflammatory cytokines is a hallmark of neuroinflammation and contributes to secondary brain injury. nih.govfrontiersin.orgnih.gov By dampening the release of TNF-α, IL-1β, and IL-6, this compound can mitigate the inflammatory cascade and its detrimental effects on neural tissue. nih.govnih.gov This modulation of cytokine production is closely linked to its inactivation of the NF-κB signaling pathway, a central regulator of inflammatory responses. nih.gov

Table 1: Summary of Preclinical Findings on this compound's Neuroprotective and Immunomodulatory Mechanisms

| Mechanism | Model System | Key Findings | Signaling Pathway(s) Implicated |

|---|---|---|---|

| Anti-inflammatory | Rat model of cerebral ischemia-reperfusion | Decreased nuclear NF-κB expression | NF-κB |

| Anti-apoptotic | Rat model of cerebral ischemia-reperfusion | Decreased Bax/Bcl-2 ratio, reduced Caspase-3 activation | Bcl-2 family, Caspase cascade |

| Antioxidant | PC12 cells with OGD/R injury | Increased nuclear translocation of Nrf2, increased HO-1 and SOD expression | PI3K/Akt/Nrf2 |

| Immunomodulatory | Rat model of cerebral ischemia-reperfusion | Reduced serum levels of TNF-α, IL-1β, and IL-6 | NF-κB |

Cellular Immune Response Modulation (e.g., Splenocyte Proliferation)

Preclinical investigations suggest that certain saponin-containing extracts, which include this compound as a constituent, may modulate cellular immune functions. An extract from the fruit of Tribulus terrestris demonstrated mitogenic activity in spleen cells, indicating a potential to stimulate lymphocyte proliferation and protect cells from lethal oxidant damage. notulaebiologicae.ro This suggests a role in attenuating oxidative stress and points towards its therapeutic potential. notulaebiologicae.ro

In studies on immunosuppressed mouse models, saponins (B1172615) from Polygonatum sibiricum were found to promote the proliferation of splenic lymphocytes. mdpi.com This effect was observed alongside an increase in the mass of immune organs like the spleen and thymus, which is indicative of enhanced lymphocyte proliferation within these organs. mdpi.com The research utilized concanavalin (B7782731) A (ConA) and lipopolysaccharides (LPS) to induce T and B splenic lymphocyte proliferation, respectively, demonstrating the immunomodulatory potential of these saponins. mdpi.com Similarly, polysaccharides from Chinese Yam (Dioscorea opposite) have been shown to enhance cellular immune responses in weanling rats. sciengine.com

Other Preclinical Mechanistic Investigations

Glucose and Lipid Metabolic Regulation Mechanisms

This compound and its derivatives have been a subject of preclinical research for their roles in regulating glucose and lipid metabolism through various molecular mechanisms. mdpi.comresearchgate.net Studies have shown that extracts from plants containing these compounds, such as Tribulus terrestris, can reduce fasting blood glucose levels in diabetic rat models. mdpi.com A proposed mechanism for this antihyperglycemic effect is the activation of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). mdpi.com

In the context of lipid metabolism, this compound and its related compounds have demonstrated significant effects. An in vivo experiment showed that this compound could significantly reduce blood cholesterol in rats fed a high-fat diet. nih.gov The mechanisms underlying these hypolipidemic effects are multifaceted and involve the regulation of key proteins and microRNAs involved in lipid synthesis and transport.

Derivatives such as Methyl this compound (MPD) and Pseudothis compound (B8061719) (PPD) have been shown to suppress the transcription of Sterol-Regulatory Element-Binding Proteins (SREBP1c and SREBP2). nih.govresearchgate.net This action leads to a decrease in the levels of microRNA 33a/b, which in turn increases the expression of ATP Binding Cassette A1 (ABCA1), a key protein in cholesterol efflux and HDL formation. nih.govresearchgate.net Furthermore, MPD has been found to decrease the expression of genes crucial for cholesterol and fatty acid synthesis, including 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGCR), fatty acid synthase (FAS), and acyl-CoA carboxylase (ACC). nih.gov

Another significant mechanism is the suppression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) expression by this compound, pseudothis compound, and methylthis compound (B1245271). researchgate.net This inhibition of SREBP transcription factors leads to an induction of the Low-Density Lipoprotein Receptor (LDLR) protein in liver cells, enhancing the clearance of cholesterol from circulation. researchgate.net

Table 1: Preclinical Findings on Lipid Metabolic Regulation by this compound and Derivatives

| Compound/Derivative | Model System | Key Mechanistic Findings | Reference(s) |

|---|---|---|---|

| This compound | Sprague-Dawley rats | Significantly reduced blood cholesterol. | nih.gov |

| HepG2 cells | Suppressed PCSK9 expression; induced LDLR protein. | researchgate.net | |

| Methyl this compound (MPD) | THP-1 macrophages | Suppressed SREBP1c and SREBP2 transcription; decreased microRNA 33a/b; increased ABCA1 levels; decreased HMGCR, FAS, and ACC gene expression. | nih.govresearchgate.net |

| Pseudothis compound (PPD) | HepG2 cells | Increased ABCA1 mRNA and protein levels; promoted ApoA-1-mediated cholesterol efflux; suppressed PCSK9 expression. | researchgate.net |

General Anti-inflammatory Signal Transduction Pathways

This compound and extracts containing it have been shown to exert anti-inflammatory effects by modulating key signal transduction pathways. mdpi.comebi.ac.uk A primary mechanism involves the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. mdpi.combiomedres.us NF-κB is a critical transcription factor that governs the expression of pro-inflammatory genes, and its inhibition by saponin-containing extracts from Tribulus terrestris has been observed in preclinical models, such as in human liver cancer cells. mdpi.combiomedres.us The steroidal saponin (B1150181) Diosgenin (B1670711) has also been reported to inhibit the nuclear import of NF-κB. mdpi.com

In addition to the NF-κB pathway, the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling cascades is another important aspect of this compound's anti-inflammatory action. Methyl this compound (MP), derived from Asparagus cochinchinensis, was found to attenuate airway inflammation by inhibiting the production of the pro-inflammatory cytokine Interleukin-6 (IL-6). researchgate.net This inhibitory effect was linked to the modulation of MAPK pathways. researchgate.net Furthermore, this compound has been found to activate the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways, which, while context-dependent, are involved in cellular responses to stress and inflammation. ebi.ac.uk

Table 2: Preclinical Findings on Anti-inflammatory Signal Transduction Pathways

| Compound/Extract | Model System | Pathway Modulated | Observed Effect | Reference(s) |

|---|---|---|---|---|

| ***Tribulus terrestris* Extract** | Human liver cancer cells | NF-κB Signaling | Downregulation of NF-κB protein; inhibition of cell proliferation. | mdpi.com |

| Methyl this compound (MP) | IL-1β-treated lung cells | MAPK Signaling | Inhibition of IL-6 production. | researchgate.net |

| This compound | Bladder cancer cells | JNK and p38 Signaling | Activation of pathways, leading to apoptosis. | ebi.ac.uk |

| Diosgenin | NSCLC cell line A549 | NF-κB Signaling | Inhibition of nuclear import of NF-κB. | mdpi.com |

Analytical Methodologies for Identification and Quantification

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography, has become an indispensable tool for the analysis of Protodioscin, offering unparalleled sensitivity and selectivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method for the trace analysis of this compound, especially in complex biological matrices such as plasma. benthamdirect.comnih.gov This technique combines the superior separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry. scispace.com LC-MS/MS methods are crucial for pharmacokinetic studies, where very low concentrations of the compound need to be accurately measured. eurekaselect.comnih.gov The analysis is typically performed using a triple quadrupole tandem mass spectrometer with electrospray ionization (ESI), operated in multiple reaction monitoring (MRM) mode. eurekaselect.comnih.gov This mode provides high selectivity by monitoring a specific precursor ion to product ion transition for the analyte and the internal standard. eurekaselect.com The method has been successfully used to quantify this compound in rat and rabbit plasma, demonstrating high accuracy, good recovery, and low limits of quantification, often in the low ng/mL range. benthamdirect.comnih.gov

Table 4: LC-MS/MS Methods for this compound Quantification

| Sample Matrix | Chromatographic Column | Mobile Phase | Ionization Mode | MRM Transition (m/z) (this compound) | Internal Standard | LLOQ | Source |

|---|---|---|---|---|---|---|---|

| Rabbit Plasma | Shiseido Spolar C18 | 0.2% Formic acid in Water-Acetonitrile (40:60, v/v) | ESI Positive | 1031.3 → 869.2 | Digoxin | 0.1 µg/mL | eurekaselect.combenthamdirect.com |

| Rat Plasma | Inersil ODS-3 C18 | Acetonitrile and Water with 0.1% Formic acid (gradient) | ESI Positive | 888.1 → 1050.2 | Ginsenoside Rb1 | 0.132 ng/mL | nih.gov |

| Herbal Supplements | Phenomenex Luna C18 | 1mM Ammonium acetate (B1210297) buffer and Acetonitrile | ESI Negative | Precursor: 1047.7, Product Ions: 737.41, 739.42, 755.42 | Not Specified | 0.5 µg/mL | researchgate.netresearchgate.net |

Selected Ion Monitoring (SIM) Approaches

Selected Ion Monitoring (SIM) is a data acquisition mode in mass spectrometry that offers enhanced sensitivity and selectivity for the quantification of target analytes compared to full-scan mode. scioninstruments.com In SIM, the mass spectrometer is set to detect only a few specific pre-selected ions that are characteristic of the compound of interest, rather than scanning the entire mass range. scioninstruments.com This focused detection significantly reduces background noise and improves the signal-to-noise ratio, enabling the detection of trace amounts of the analyte. scioninstruments.com

For the analysis of steroidal saponins (B1172615) like this compound, HPLC coupled with mass spectrometry operating in SIM mode has proven to be a sensitive and reliable method. thieme-connect.com This approach is particularly advantageous for analyzing complex matrices such as plant extracts. thieme-connect.com In the analysis of methyl this compound (MPD), a related compound, ion acquisition was performed in selective ion monitoring (SIM) negative mode by monitoring the deprotonated ion for the internal standard. ingentaconnect.com The selection of specific ions for monitoring is critical and is determined based on the fragmentation pattern of the target molecule. For instance, in the analysis of various saponins, monitoring adduct ions like [M + HCOO]⁻ in the negative ion mode improved sensitivity compared to monitoring deprotonated molecular ions [M - H]⁻ for most compounds. thieme-connect.com The limits of detection (LODs) for saponins using LC-MS with SIM were reported to be less than 40 ng/mL. thieme-connect.com

Method Validation Parameters (e.g., Sensitivity, Selectivity, Accuracy, Precision)

The validation of analytical methods is essential to ensure their reliability, reproducibility, and fitness for the intended purpose. Key validation parameters, as defined by international guidelines, include sensitivity, selectivity, accuracy, and precision.

Sensitivity is typically evaluated by determining the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy. For this compound analysis, various methods have reported a wide range of LOD and LOQ values depending on the technique and matrix. For example, a high-performance thin-layer chromatography (HPTLC) method reported LOD and LOQ values of 0.03 μg and 0.05 μg, respectively. akjournals.com An HPLC-UV method for fenugreek extract demonstrated the ability to quantify this compound. vitas.no A liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) method for this compound in Brachiaria grasses established an LOD of 0.03 μg/mL and an LLOQ of 0.1 μg/mL. nih.gov Another study using HPLC-MS/MS for this compound in rat plasma reported an LOD of 0.05 ng/mL and a lower limit of quantification (LLOQ) of 0.132 ng/mL. nih.gov

Selectivity refers to the ability of the method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as impurities, degradation products, or matrix components. In chromatographic methods, selectivity is demonstrated by the absence of interfering peaks at the retention time of the analyte. For instance, in the development of an HPLC method for this compound, the positive identification was confirmed by comparing retention times and UV spectra of chromatographic peaks in the samples with those of a standard. researchgate.netavantipublishers.com Mass spectrometric detection, particularly in SIM or Multiple Reaction Monitoring (MRM) mode, provides a high degree of selectivity by monitoring specific mass-to-charge ratio transitions unique to the target molecule. nih.gov

Accuracy represents the closeness of the measured value to the true value. It is often assessed through recovery studies, where a known amount of the analyte is added to a blank matrix and the percentage of the analyte recovered by the method is calculated. A high-performance liquid chromatography with diode-array detection (HPLC-DAD) method was validated and found to be accurate. researchgate.netavantipublishers.com In an HPTLC method, mean recovery was close to 100%, indicating the accuracy of the method. akjournals.com An HPLC-UV analysis method for steroidal saponins, including this compound, reported average recoveries ranging from 92.1% to 106.2%. mdpi.com Similarly, a study on this compound in rat plasma demonstrated accuracy in the form of relative error (RE) to be in the range of -1.35% to 3.69%. nih.gov

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (COV). Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). For an HPLC-DAD method, it was found to be precise. researchgate.netavantipublishers.com The low values of COV for replicate analyses in an HPTLC method were indicative of its precision. akjournals.com In a study validating an HPLC-MS/MS method, the precision, expressed as RSD, was in the range of 0.26% to 2.74%. nih.gov Another HPLC analysis method for steroidal saponins showed precision of less than 1.91%. mdpi.com

The table below summarizes the validation parameters from various analytical methods developed for this compound.

| Analytical Method | Matrix | Sensitivity (LOD, LOQ/LLOQ) | Accuracy (% Recovery or % RE) | Precision (% RSD or % COV) | Linearity (Concentration Range) | Reference |

| HPLC-MS/MS | Rat Plasma | LOD: 0.05 ng/mL, LLOQ: 0.132 ng/mL | -1.35% to 3.69% (RE) | 0.26% to 2.74% (RSD) | 0.132 to 800 ng/mL | nih.gov |

| HPLC-DAD | Plant Material | LOD: 16.0 µg/g, LOQ: 48.6 µg/g | Accurate | Precise | 10.9 to 544.9 µg/mL | researchgate.netavantipublishers.com |

| LC-QTOF/MS | Brachiaria Grasses | LOD: 0.03 µg/mL, LLOQ: 0.1 µg/mL | High Accuracy | High Precision | Not Specified | nih.gov |

| HPTLC | Fruit Powder | LOD: 0.03 µg, LOQ: 0.05 µg | Close to 100% | Low COV | 0.05 to 1.00 µg | akjournals.com |

| HPLC-UV | Dioscorea nipponica | LOD: <0.0132 mg/mL, LOQ: <0.04 mg/mL | 92.1% to 106.2% | <1.91% | r² > 0.999 | mdpi.com |

| LC-MS/MS | Herbal Supplements | LLOQ: 0.5 µg/mL | Not Specified | Not Specified | 0.5-15.0 μg/mL | researchgate.net |

Metabolic Fate and Biotransformation Pathways

In Vitro Biotransformation Studies

In vitro studies, particularly those using microbial fermentation as a model for mammalian metabolism, have provided significant insights into the biotransformation of protodioscin and related furostanol saponins (B1172615). These studies identify potential metabolic pathways by observing the conversion of the parent compound into various metabolites by microorganisms.

Microbial transformation of pseudothis compound (B8061719), a structurally similar saponin (B1150181), by the fungus Aspergillus fumigatus resulted in the isolation of several metabolites, including dioscin (B1662501) and progenin II. thieme-connect.com This suggests that a key metabolic step is the conversion from a furostanol-type saponin to a spirostanol-type saponin. Another study using the fungus Gibberella fujikuroi to ferment pseudothis compound yielded three new and nine known steroidal saponins, further mapping the potential biotransformation pathways. nih.gov

A specific enzyme, this compound-glycosidase-1 (PGase-1), isolated from Aspergillus oryzae, has been shown to hydrolyze this compound. nih.gov This enzyme first cleaves the terminal 26-O-β-D-glucopyranoside to produce dioscin, and subsequently hydrolyzes the 3-O-(1→4)-α-L-rhamnopyranoside of dioscin to form progenin III. nih.gov

Investigations into the molecular effects of this compound on human cancer cell lines have also shed light on its metabolic interactions. In studies on breast cancer cells, this compound was found to decrease the enzymatic activities of glutathione (B108866) reductase and thioredoxin reductase. plos.orgnih.gov This interaction indicates that this compound can influence cellular redox systems as part of its metabolic impact.

Pharmacokinetic Profile in Preclinical Models (Animal Studies)

The pharmacokinetic profile of this compound and its derivatives has been primarily studied in rats. These studies analyze the absorption, distribution, metabolism, and excretion (ADME) of the compound.

Research on methyl this compound (MPD), a closely related derivative, provides valuable data. Following intravenous administration in rats, MPD is rapidly distributed and eliminated. ingentaconnect.comnih.gov It exhibits a short elimination half-life (t1/2) ranging from approximately 25 to 29 minutes. nih.govingentaconnect.com The compound is excreted through both urine (23.43%) and bile (32.86%). ingentaconnect.comnih.govingentaconnect.com Notably, this compound (PD) was detected as a major metabolite in both urine and bile after MPD administration. ingentaconnect.com

After oral administration of MPD to rats, a more complex metabolic profile was observed, with ten distinct metabolites being isolated from urine. The main urinary metabolite was identified as dioscin. nih.gov This highlights the extensive biotransformation that occurs following oral intake.

A study on an extract of Dioscorea nipponica, containing this compound among other saponins, found that after oral administration to rats, the total saponins had a time to maximum concentration (Tmax) of 6.5 hours and a much longer elimination half-life of 33.33 hours, suggesting slow excretion. hku.hk

Interactive Table: Pharmacokinetic Parameters of Methyl this compound (MPD) in Rats (Intravenous Administration)

| Parameter | Value | Reference |

| Elimination Half-life (t1/2) | 25.56 - 29.32 min | ingentaconnect.comnih.gov |

| Urinary Excretion (% of dose) | 23.43% | ingentaconnect.comnih.gov |

| Biliary Excretion (% of dose) | 32.86% | ingentaconnect.comnih.gov |

| Major Metabolite | This compound (PD) | ingentaconnect.com |

Interactive Table: Metabolites of Methyl this compound (MPD) Identified in Rat Urine (Oral Administration)

| Metabolite ID | Compound Name | Reference |

| M-1 | Dioscin | nih.gov |

| M-2 | pregna-5,16-dien-3beta-ol-20-one-O-alpha-l-rhamnopyranosyl-(1-->2)-[alpha-l-rhamnopyranosyl-(1-->4)]-beta-d-glucopyranoside | nih.gov |

| M-3 | Diosgenin (B1670711) | nih.gov |

| M-4 | Protobioside | nih.gov |

| M-5 | Methyl protobioside | nih.gov |

| M-6 | 26-O-beta-d-glucopyrannosyl(25R)-furan-5-ene-3beta, 22alpha, 26-trihydroxy-3-O-alpha-l-rhamnopyranosyl-(1-->4)-beta-d-glucopyranoside | nih.gov |

| M-7 | 26-O-beta-d-glucopyranosyl(25R)-furan-5-ene-3beta,26-dihydroxy-22-methoxy-3-O-alpha-l-rhamnopyranosyl-(1-->4)-beta-d-glucopyranoside | nih.gov |

| M-8 | Prosapogenin A of dioscin | nih.gov |

| M-9 | Prosapogenin B of dioscin | nih.gov |

| M-10 | Diosgenin-3-O-beta-d-glucopyranoside | nih.gov |

Enzyme Systems Involved in Metabolization

The biotransformation of this compound is mediated by specific enzyme systems, primarily glycoside hydrolases and likely the cytochrome P450 (CYP450) superfamily.

Glycoside Hydrolases: These enzymes are crucial for the initial steps of this compound metabolism, which involve the cleavage of sugar moieties.

This compound-glycosidase-1 (PGase-1): An enzyme from Aspergillus oryzae that specifically hydrolyzes the glucose unit at the C-26 position of this compound, converting it to dioscin. nih.gov This enzyme is classified under the glycoside hydrolase family 13. ebi.ac.uk

Furostanol glycoside 26-O-β-glucosidase (F26G): This enzyme is involved in the conversion of furostanol saponins (like this compound) to spirostanol (B12661974) saponins (like dioscin) and plays a role in the broader biosynthesis of steroidal saponins. researchgate.netmdpi.com

Cytochrome P450 (CYP450) System: This superfamily of enzymes is essential for the metabolism of a vast number of xenobiotics and endogenous compounds, including steroids. mdpi.complos.org While direct studies detailing specific CYP isoforms responsible for this compound metabolism are limited, the involvement of this system is highly probable for the metabolism of the steroidal aglycone (diosgenin) once the sugar chains are removed. Studies on extracts from plants containing this compound, such as Trigonella foenum-graecum, have investigated interactions with CYP isozymes like CYP3A4 and CYP2D6, indicating that constituents of the plant are processed by this system. nih.gov

Advanced Research Methodologies and Future Directions

Omics Technologies in Protodioscin Research (e.g., Transcriptomics)

"Omics" technologies offer a powerful, high-throughput approach to comprehensively analyze the spectrum of molecules in a biological system. nih.govbiobide.com These technologies, including transcriptomics, proteomics, and metabolomics, are pivotal in elucidating the complex mechanisms through which this compound exerts its effects. nih.govteknoscienze.com